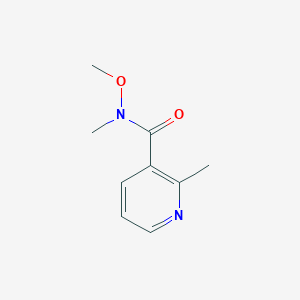

N-Methoxy-N,2-dimethylnicotinamide

説明

Molecular Structure Analysis

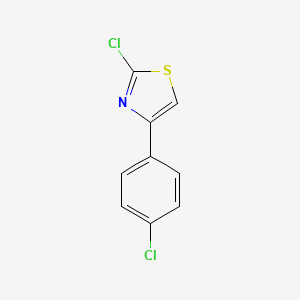

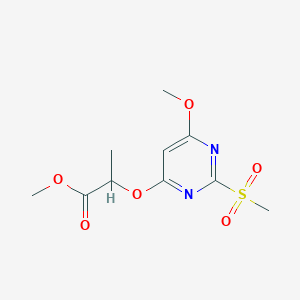

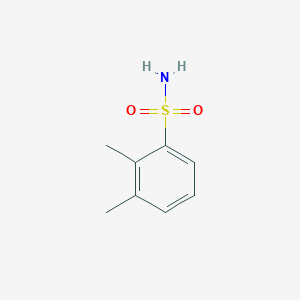

The molecular formula of N-Methoxy-N,2-dimethylnicotinamide is C9H12N2O2 . Its molecular weight is 180.206 g/mol .Physical And Chemical Properties Analysis

N-Methoxy-N,2-dimethylnicotinamide has a molecular weight of 180.204 Da . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 332.9±30.0 °C at 760 mmHg . The compound has a molar refractivity of 49.3±0.3 cm3, and its polar surface area is 42 Å2 .科学的研究の応用

1. Electrochemistry

- Summary of the application : N-Methoxy-N,2-dimethylnicotinamide, also known as Weinreb amides, are used in electrochemistry for cathodic N–O bond cleavage . The N–O moieties can be used as a directing group for C–H functionalization reactions .

- Methods of application : The process involves the simple cathodic reduction of Weinreb amides in a divided cell, which affords the corresponding amide in good yields . Cyclic voltammetry experiments and density functional theory calculations suggest that the direct reduction of the N-methoxy amide generates the methoxy radical and amide anion .

- Results or outcomes : The release of methanol derived from the methoxy radical is the driving force of the N-O bond cleavage .

2. Organic Synthesis

- Summary of the application : N-Methoxy-N,2-dimethylnicotinamide, or Weinreb amides, are valuable synthetic precursors in organic synthesis . They are produced as an intermediate product of the reaction of carboxylic acids, acid chloride, or esters with organometallic reagents .

- Results or outcomes : A nucleophilic addition to the Weinreb amides results in a unique and stable five-membered cyclic tetrahedral intermediate which protects the over-addition, leading to a selective conversion .

3. Directing Group for C–H Functionalization

- Summary of the application : The N–O moieties of N-Methoxy-N,2-dimethylnicotinamide can be used as a directing group for C–H functionalization reactions .

- Methods of application : The N–O bond often needs to be cleaved after C–H functionalization reactions from the perspective of organic synthesis . Strategies for N–O bond cleavage can be categorized into three reaction types: strong basic conditions, single-electron reduction conditions, or the use of transition metal catalyst .

- Results or outcomes : The release of methanol derived from methoxy radical would be the driving force of the N–O bond cleavage .

4. Direct Reductive N-Methylation of Nitro Compounds

- Summary of the application : Direct reductive N-methylation of inexpensive and readily available nitro compounds as raw material feedstocks is more attractive and straightforward compared with conventional N-methylation of amines to prepare biologically and pharmaceutically important N-methylated amine derivatives .

- Methods of application : This strategy for synthesis of N-methylamines avoids prepreparation of NH-free amines and therefore significantly shortens the separation and purification steps . In recent years, numerous methylating agents and catalytic systems have been reported for this appealing transformation .

- Results or outcomes : A number of unique methodologies have been developed for one-pot synthesis of N-methylated amines from nontoxic, low-cost, and readily available nitro compounds through a sequential hydrogenation and methylation process .

5. Cathodic N–O Bond Cleavage

- Summary of the application : N-Methoxy-N,2-dimethylnicotinamide, also known as Weinreb amides, are used in electrochemistry for cathodic N–O bond cleavage . The N–O moieties can be used as a directing group for C–H functionalization reactions .

- Methods of application : The process involves the simple cathodic reduction of Weinreb amides in a divided cell, which affords the corresponding amide in good yields . Cyclic voltammetry experiments and density functional theory calculations suggest that the direct reduction of the N-methoxy amide generates the methoxy radical and amide anion .

- Results or outcomes : The release of methanol derived from the methoxy radical is the driving force of the N-O bond cleavage .

6. Direct Reductive N-Methylation of Nitro Compounds

- Summary of the application : Direct reductive N-methylation of inexpensive and readily available nitro compounds as raw material feedstocks is more attractive and straightforward compared with conventional N-methylation of amines to prepare biologically and pharmaceutically important N-methylated amine derivatives .

- Methods of application : This strategy for synthesis of N-methylamines avoids prepreparation of NH-free amines and therefore significantly shortens the separation and purification steps . In recent years, numerous methylating agents and catalytic systems have been reported for this appealing transformation .

- Results or outcomes : A number of unique methodologies have been developed for one-pot synthesis of N-methylated amines from nontoxic, low-cost, and readily available nitro compounds through a sequential hydrogenation and methylation process .

特性

IUPAC Name |

N-methoxy-N,2-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-8(5-4-6-10-7)9(12)11(2)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRHSKUSJZVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methoxy-N,2-dimethylnicotinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Methoxyphenyl)ethyl]pyrrolidin-3-ol](/img/structure/B1370024.png)

amine](/img/structure/B1370043.png)